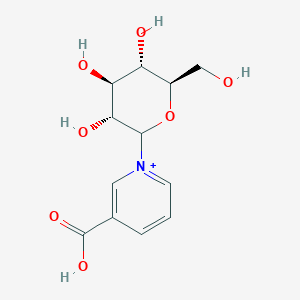

N-(D-glucopyranosyl)nicotinic acid

Description

Contextualization within N-Glycosylated Natural Products and Synthetic Conjugates

Glycosylation, the enzymatic process of attaching sugars (glycans) to other molecules, is a fundamental strategy employed by nature to diversify the structure and function of biological compounds. nih.gov This modification can significantly alter the physicochemical properties, such as solubility and stability, and the biological activities of the parent molecule. nih.gov In plants, glycosylation is a common mechanism for modulating the properties of lipophilic natural products like steroids and flavonoids. nih.gov Many plant-derived compounds, including phytoestrogens, are found naturally in their glycosylated forms. mdpi.com The enzymes responsible, UDP-glycosyltransferases (UGTs), play a central role in synthesizing these diverse natural products and modulating plant hormones. mdpi.com

The attachment of an oligosaccharide to the amide nitrogen of an asparagine residue in a protein is known as N-linked glycosylation, a critical process for the structure and function of many eukaryotic proteins. wikipedia.org Beyond naturally occurring molecules, the intentional creation of synthetic glycoconjugates is a burgeoning field in chemical biology. Researchers utilize chemoenzymatic methods to introduce defined N-glycans into non-glycosylated or differently glycosylated natural products. nih.gov This approach aims to bestow novel properties, such as enhanced solubility or altered pharmacological activity, onto the target molecules. nih.gov A prominent example of this strategy is the "glycoengineering" of therapeutic monoclonal antibodies, where modifying the N-glycan structures in the Fc region can significantly impact their efficacy, pharmacokinetics, and immunogenicity. nih.gov

Significance of Nicotinic Acid (Niacin) in Biochemical Pathways and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for numerous cellular functions. nih.govnih.govfrontiersin.org Its primary role is to serve as a precursor for the biosynthesis of the vital coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). patsnap.comnih.gov These coenzymes are indispensable for a vast array of metabolic reactions, particularly the redox reactions central to cellular respiration and energy (ATP) production. patsnap.com

The human body synthesizes NAD+ through two main routes: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathways, which recycle nicotinamide or utilize dietary nicotinic acid. frontiersin.orgnih.govthemedicalbiochemistrypage.orgresearchgate.net The pathway that directly uses nicotinic acid is known as the Preiss-Handler pathway. frontiersin.orgthemedicalbiochemistrypage.org In this three-step process, nicotinic acid is first converted to nicotinic acid mononucleotide (NAMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NAAD). themedicalbiochemistrypage.org Finally, NAD synthetase catalyzes the amidation of NAAD to produce NAD+. frontiersin.orgthemedicalbiochemistrypage.org Given this central role in metabolism, derivatives of nicotinic acid are of significant interest for their potential therapeutic applications. chemistryjournal.net

Overview of Academic Research Trajectories for N-(D-glucopyranosyl)nicotinic acid and Related Glycoconjugates

Academic investigation into this compound has followed a specific and focused trajectory. The compound was first identified as a major metabolite of nicotinic acid in cultured tobacco cells. tandfonline.comoup.com This discovery led to the hypothesis that its formation represents a detoxification or storage mechanism for excess niacin within the plant cells. tandfonline.comoup.com

Subsequent research explored the biological activity of this plant-derived metabolite. Studies in rat models were conducted to determine the relative nutritional activity of N-(β-D-glucopyranosyl)nicotinic acid compared to nicotinic acid itself. oup.comnih.gov The findings indicated that the glycosylated form has a lower, but not absent, activity in rats based on indices like body weight gain and blood NAD content. oup.comnih.gov However, the compound showed no niacin activity in the bacterium Lactobacillus plantarum. oup.comnih.gov This line of inquiry highlights a research focus on nutrition and bioavailability.

Research on related nicotinic acid and nicotinamide glycoconjugates is broader. A significant area of investigation is the chemical and enzymatic synthesis of compounds like nicotinamide mononucleotide (NMN), a key precursor in the NAD+ salvage pathway. researchgate.net The development of efficient, low-cost, and environmentally friendly production methods for such precursors is a major goal, driven by their potential health benefits. researchgate.net Furthermore, the application of enzymatic synthesis for producing nicotinic acid and its derivatives is gaining traction over traditional chemical methods, which can be environmentally harsh. nih.govnih.govmdpi.com

Research Findings on this compound

| Attribute | Finding | Source |

|---|---|---|

| Identification | Identified as a major metabolite of niacin in cultured tobacco cells. | tandfonline.comoup.com |

| Proposed Function | Considered a detoxified product or storage form of excess nicotinic acid in plants. | oup.comnih.gov |

| Structural Analysis | Structure was assigned using various spectroscopic and chromatographic methods. | tandfonline.comoup.com |

| Bioactivity (Rats) | Exhibits partial activity as a niacin nutrient compared to nicotinic acid. The relative activity was found to be approximately 1/2.3 for body weight gain and 1/1.0 for blood NAD content. | oup.comnih.gov |

| Bioactivity (Bacteria) | Showed no niacin activity in Lactobacillus plantarum ATCC 8014. | oup.comnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16NO7+ |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11?/m1/s1 |

InChI Key |

CRXJVFIHZPTDKA-YBTJCZCISA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov Studies on related compounds, such as nicotinic acid and its derivatives, utilize DFT to determine optimized molecular geometry and to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For instance, DFT calculations on 6-methylnicotinic acid revealed a frontier orbital energy gap of 5.4352 eV. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. The distribution of these orbitals across the N-(D-glucopyranosyl)nicotinic acid molecule would indicate the likely sites for nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.net For the nicotinic acid moiety, the oxygen atoms of the carboxylic group and the nitrogen atom in the pyridine ring are expected to be regions of negative electrostatic potential, making them sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit the most positive potential, indicating sites for nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Nicotinic Acid (Niacin) from a DFT Study This table presents data for the parent compound, nicotinic acid, to illustrate the typical values that would be computationally investigated.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.96 |

| LUMO Energy | -2.02 |

| HOMO-LUMO Energy Gap | 4.94 |

| Electronegativity (χ) | 3.97 |

| Chemical Hardness (η) | 2.47 |

| Chemical Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 3.19 |

Data sourced from a DFT B3LYP/6-311++G(d,p) study on the Niacin molecule. researchgate.net

Quantum chemical methods, particularly DFT, can be used to predict spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. nih.gov The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The process involves optimizing the molecule's geometry and then using a specific DFT functional and basis set, often employing the Gauge-Independent Atomic Orbital (GIAO) method, to compute the magnetic shielding tensors for each nucleus.

The calculated shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). While no specific DFT study calculating the NMR shifts for this compound is available, this computational approach has been successfully applied to numerous complex organic molecules. nih.gov For the glucopyranosyl moiety, theoretical calculations can help assign the signals for the anomeric proton and other protons on the sugar ring, which can be complex due to overlapping signals in experimental spectra. mdpi.com Discrepancies between calculated and experimental shifts can often be explained by factors like solvent effects and intermolecular interactions, such as hydrogen bonding, which are not always perfectly modeled in the gas-phase calculations. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the biological role of molecules.

Molecular docking simulations can be used to screen this compound against various protein targets to hypothesize its potential biological functions. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). mdpi.com A more negative score typically indicates a more favorable binding interaction. nih.gov

Studies on nicotinic acid derivatives have explored their interactions with various enzymes. For example, derivatives have been docked into the active sites of proteins like penicillin-binding protein 3 (PBP3), sterol 14-alpha demethylase (CYP51), Nitroreductase, and tyrosyl-tRNA synthetase, suggesting potential antimicrobial or antifungal activity. nih.govmdpi.com Given its structural similarity, this compound could be docked into these same targets. Furthermore, as a derivative of a B vitamin, its interaction with nicotinic acid-related receptors or N-acetyl-D-glucosamine-binding proteins could be computationally explored. nih.govnih.gov The docking results would predict the most stable binding pose and provide a quantitative estimate of the binding affinity, guiding further experimental validation. nih.gov

Table 2: Example of Binding Affinities for Nicotinic Acid Derivatives with Target Enzymes This table shows results from a docking study on related compounds to illustrate the type of data generated.

| Compound Class | Target Protein | PDB Code | Binding Energy (kcal/mol) |

|---|---|---|---|

| Acylhydrazone Derivative | Tyrosyl-tRNA synthetase | 1JIJ | -8.11 |

| Acylhydrazone Derivative | Dihydrofolate reductase | 5ISP | -7.23 |

| 1,3,4-Oxadiazoline Derivative | Escherichia coli Nitroreductase | 1YKI | -7.53 |

Data adapted from docking studies on nicotinic acid derivatives. mdpi.com

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions like pi-cation or pi-anion contacts. f1000research.com

For this compound, the multiple hydroxyl groups on the glucose moiety are potent hydrogen bond donors and acceptors. The carboxylic acid group and the pyridine nitrogen of the nicotinic acid portion can also participate in strong hydrogen bonding and electrostatic interactions. nih.gov Docking studies would identify the specific amino acid residues in the protein's active site that form these crucial bonds. For instance, analyses of similar compounds have shown hydrogen bonds with residues like Serine, Glutamic acid, and Glutamine. nih.gov Identifying these key interacting residues is fundamental to understanding the mechanism of action and can guide the design of new molecules with improved potency and selectivity. f1000research.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. chalcogen.ro An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a realistic environment, such as in an aqueous solution. drexel.edu

For this compound, MD simulations can be used to explore its conformational landscape. The glycosidic bond between the glucose and nicotinic acid moieties allows for rotational freedom, and the pyranose ring itself is not rigid and can adopt different conformations (e.g., chair, boat, twist-boat). nih.gov MD simulations can reveal the preferred conformations in solution and the energy barriers for transitioning between them. mdpi.com

When studying ligand-receptor interactions, MD simulations are often performed on the docked complex. These simulations can assess the stability of the predicted binding pose over time. If the ligand remains stably bound in the active site throughout the simulation, it validates the docking result. The simulation can also reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate and complete picture of the interaction dynamics. elifesciences.org

Ligand-Protein Complex Dynamics and Water Mediated Interactions

Molecular dynamics (MD) simulations are a powerful tool used to study the physical movement of atoms and molecules. In the context of a ligand like this compound, MD simulations would be employed to understand its dynamic behavior when bound to a protein target. These simulations could reveal key information about the stability of the binding pose, the flexibility of the ligand within the binding pocket, and the crucial role of surrounding water molecules in mediating the interaction. Water molecules can form hydrogen bond networks that bridge the ligand and protein, significantly impacting binding affinity and specificity. The absence of such studies for this compound means that its dynamic interactions with any potential protein targets remain purely speculative.

Conformational Sampling of this compound in Solution

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational sampling techniques are computational methods used to explore the range of possible shapes a molecule can adopt in a solvent environment. For this compound, this would involve mapping its potential energy surface to identify low-energy, stable conformations. Understanding the conformational preferences of the glucopyranosyl and nicotinic acid moieties, as well as the flexibility of the glycosidic linkage, is critical for predicting how it might interact with a biological receptor. Without dedicated conformational analysis studies, the bioactive conformation of this compound is unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized molecules.

Development of 2D and 3D-QSAR Models for Activity Prediction

The development of QSAR models requires a dataset of structurally related compounds with experimentally determined biological activities. For this compound, this would involve synthesizing and testing a series of analogs.

2D-QSAR: These models use descriptors calculated from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties, to correlate with activity.

3D-QSAR: These models take the three-dimensional structure of the molecules into account. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric, electrostatic, and other properties, which are then correlated with biological activity.

No such QSAR models have been developed specifically for a series of compounds centered around the this compound scaffold.

Descriptor Selection and Statistical Validation of QSAR Models

A critical step in QSAR model development is the selection of relevant molecular descriptors that are most predictive of the biological activity. This is followed by rigorous statistical validation to ensure the model is robust and has good predictive power. Common validation techniques include internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in model development. The lack of any QSAR studies on this compound means that the key molecular features driving its potential biological activity have not been computationally elucidated.

Preclinical Pharmacological Investigations in Controlled Biological Models Excluding Human Clinical Data

In Vitro Pharmacokinetics and Metabolism Studies

In vitro studies are fundamental to characterizing the metabolic fate and disposition of a new chemical entity. These assays provide initial insights into how the compound might behave in a biological system.

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, such as half-life and oral bioavailability. researchgate.net This is commonly assessed using in vitro models like liver microsomes, which contain primary drug-metabolizing enzymes (Cytochrome P450s), and hepatocyte suspensions, which offer a more complete set of metabolic pathways. researchgate.netnih.gov

Understanding how a compound is metabolized is crucial. N-(β-D-glucopyranosyl)nicotinic acid has been identified as a major metabolite of nicotinic acid (niacin) in cultured tobacco cells. tandfonline.comoup.comtandfonline.com In a study where tobacco cells were cultured with a 1 mM concentration of niacin, a significant metabolite was isolated and analyzed. tandfonline.com

Through various spectroscopic and chromatographic methods, the structure of this metabolite was unequivocally assigned as N-(β-D-glucopyranosyl)nicotinic acid. tandfonline.com Researchers proposed that this compound may represent a detoxified form of excess niacin within the plant cells. tandfonline.comoup.comtandfonline.com The identification was confirmed by hydrolyzing the compound; treatment with β-glucosidase yielded nicotinic acid, whereas α-glucosidase had no effect, confirming the β-glycosidic linkage between glucose and nicotinic acid. tandfonline.com

Table 1: Identification of N-(β-D-glucopyranosyl)nicotinic Acid as a Metabolite

| Biological Matrix | Parent Compound | Identified Metabolite | Proposed Function | Analytical Confirmation |

|---|

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and pharmacological activity, as it is generally the unbound fraction of a drug that is free to interact with its target. nih.govrsc.org Plasma protein binding is a key parameter measured during drug discovery for preclinical species (like rats, mice, and dogs) and for predicting human pharmacokinetics. rsc.orgrsc.org

However, specific data from plasma protein binding assays for N-(D-glucopyranosyl)nicotinic acid in any animal model could not be identified in the available literature. Performing such studies using methods like equilibrium dialysis would be essential to determine the unbound fraction (Fu) of the compound and better understand its potential pharmacokinetic and pharmacodynamic profile. nih.gov

In Vivo Proof-of-Concept Research in Animal Models

In vivo studies in animal models are essential to understand a compound's behavior in a whole organism, including its absorption, distribution, and potential efficacy in models of disease.

While direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound are limited, its biological activity in rats provides indirect evidence of its absorption and bioavailability. nih.gov A study investigated the relative activity of N-(β-D-glucopyranosyl)nicotinic acid compared to nicotinic acid as a source of the nutrient niacin in rats. nih.gov

The results indicated that the compound is absorbed and possesses niacin activity, although its relative potency varied depending on the endpoint measured. nih.gov For instance, its activity relative to nicotinic acid was approximately 43-45% based on body weight gain and food intake, but equivalent (100%) when assessed by blood NAD content. nih.gov This suggests that N-(β-D-glucopyranosyl)nicotinic acid is absorbed orally and contributes to the body's niacin pool. nih.gov Conversely, the compound showed no niacin activity in the bacterium Lactobacillus plantarum ATCC 8014. nih.gov

Specific studies on the tissue distribution of this compound in rodent models have not been reported. Such studies would be required to determine the compound's penetration into various organs and tissues.

Table 2: Relative Activity of N-(β-D-glucopyranosyl)nicotinic Acid to Nicotinic Acid in Rats

| Index of Niacin Activity | Relative Activity (N-(β-D-glucopyranosyl)nicotinic acid vs. Nicotinic Acid) |

|---|---|

| Body Weight Gain | 1/2.3 nih.gov |

| Food Intake | 1/2.2 nih.gov |

| Blood NAD Content | 1/1.0 nih.gov |

The efficacy of this compound has been evaluated in the context of a nutritional deficiency model in rats. As detailed in the previous section, the compound demonstrated efficacy as a niacin source, capable of influencing physiological parameters like body weight gain and blood NAD levels, thereby reversing the effects of a niacin-deficient state. nih.gov

The parent compound, nicotinic acid, has been investigated for its anti-inflammatory effects and its impact on glucose metabolism in various animal models. nih.govnih.gov However, dedicated efficacy studies testing this compound itself in other disease-relevant animal models, such as those for specific metabolic disorders like diabetes or for inflammatory conditions, are not present in the reviewed scientific literature.

Excretion Pathways and Mass Balance Studies in Animal Models

Detailed mass balance and comprehensive excretion pathway studies specifically for this compound in animal models are not extensively documented in publicly available literature. Such studies, which typically involve radiolabeling the compound to trace its absorption, distribution, metabolism, and excretion (ADME), are fundamental in drug development to understand the fate of a substance in the body. nih.govcabidigitallibrary.org

However, insights into the excretion of this compound can be gleaned from comparative studies. Research in rats has shown that the administration of N-(β-D-glucopyranosyl)nicotinic acid leads to an increased urinary excretion of niacin (nicotinic acid) and its metabolites. tandfonline.comnih.gov This suggests that after administration, the glycosylated form is likely hydrolyzed in the body, releasing nicotinic acid, which then enters its known metabolic and excretory pathways.

In animal models such as rats, nicotinic acid itself is metabolized and excreted through various routes. At lower doses, it is largely converted to nicotinamide (B372718) and then to metabolites like N-methyl-nicotinamide, which are excreted in the urine. psu.edu At higher, pharmacological doses, a greater proportion of nicotinic acid is conjugated with glycine (B1666218) to form nicotinuric acid, which is also renally excreted. psu.edunih.gov A portion of the administered nicotinic acid may also be excreted unchanged by the kidneys. psu.edu The metabolism of nicotinic acid can differ between species; for instance, in rats, nicotinic acid can be a significant urinary metabolite, alongside nicotinuric acid and N'-methylnicotinamide, especially after high doses. core.ac.uk

Comparative Preclinical Studies with Parent Nicotinic Acid and Other Glycosylated Derivatives

Preclinical studies in animal models have been conducted to compare the biological activity of this compound with its parent compound, nicotinic acid. These studies are crucial for understanding the potential of the glycosylated form as a niacin nutrient or therapeutic agent.

One of the key comparative studies was conducted in rats to determine the relative activity of N-(β-D-glucopyranosyl)nicotinic acid to nicotinic acid as a source of niacin. tandfonline.comnih.gov The findings from this research are summarized in the table below.

| Parameter | Relative Activity of N-(β-D-glucopyranosyl)nicotinic acid to Nicotinic Acid |

|---|---|

| Body Weight Gain | 1/2.3 |

| Food Intake | 1/2.2 |

| Blood NAD Content | 1/1.0 |

| Increased Urinary Excretion of Niacin and its Metabolites | 1/1.7 |

As the data indicates, N-(β-D-glucopyranosyl)nicotinic acid demonstrated lower activity compared to nicotinic acid in promoting body weight gain and stimulating food intake in rats, with relative activities of 1/2.3 and 1/2.2, respectively. tandfonline.comnih.gov This suggests that the glycosylated form is less potent in these aspects. However, it was found to be equally effective as nicotinic acid in increasing the blood concentration of Nicotinamide Adenine (B156593) Dinucleotide (NAD), a crucial coenzyme for which niacin is a precursor. tandfonline.comnih.gov This finding is significant as it implies that the glycosylation does not impede the compound's ability to be utilized for NAD synthesis.

In terms of urinary excretion, N-(β-D-glucopyranosyl)nicotinic acid had a relative activity of 1/1.7 for increasing the urinary output of niacin and its metabolites compared to nicotinic acid. tandfonline.comnih.gov This indicates that while it does lead to the excretion of niacin-related compounds, it does so to a lesser extent than an equivalent dose of nicotinic acid, which may reflect differences in absorption, metabolism, or tissue retention.

N-(β-D-glucopyranosyl)nicotinic acid is considered a detoxified product or a storage form of nicotinic acid found in plants. tandfonline.comnih.gov The comparative data from animal studies supports the hypothesis that the glycosidic bond is cleaved in vivo, releasing nicotinic acid to exert its biological effects, albeit with a different potency profile compared to the direct administration of the parent compound.

Emerging Research Directions and Future Perspectives for N D Glucopyranosyl Nicotinic Acid

The study of N-(D-glucopyranosyl)nicotinic acid, a naturally occurring glycoconjugate of vitamin B3, is poised at the intersection of nutrition, plant science, and chemical biology. While foundational knowledge has been established, identifying it as a detoxification or storage form of excess nicotinic acid in plants, particularly in tobacco cells and various fern species, its broader biological significance remains largely unexplored. nih.govoup.com The following sections outline promising future research directions that could elucidate the compound's function and unlock its potential.

Q & A

Q. Basic Research Focus

- 1H-NMR : Anomeric proton doublets (J = 7–9 Hz for β-configuration) and aromatic proton shifts from the nicotinic acid moiety.

- 13C-NMR : Glycosidic carbon (~105 ppm) and carbonyl carbon (~170 ppm) .

- IR : Absence of free hydroxyl stretches (3,200–3,600 cm⁻¹) post-glycosylation .

What experimental strategies are recommended to investigate the receptor-mediated mechanisms of this compound, particularly in relation to G-protein coupled receptors?

Q. Advanced Research Focus

- Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-nicotinic acid) to assess competition with GPR109A.

- Knockout Models : Compare wild-type vs. GPR109A⁻/− mice to isolate receptor-specific effects .

- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in HEK293 cells expressing recombinant receptors .

What are the documented biological activities of this compound, particularly in antidiabetic research, and how are these evaluated in enzyme inhibition assays?

Q. Basic Research Focus

- Glycogen Phosphorylase (GP) Inhibition : IC₅₀ determination via spectrophotometric assays measuring phosphate release from glycogen.

- Cell-Based Models : Glucose uptake assays in HepG2 cells under hyperglycemic conditions .

How should researchers approach conflicting data regarding the metabolic stability of this compound across different in vitro models?

Q. Advanced Research Focus

- Comparative Studies : Use parallel assays in liver microsomes (human vs. rodent) and intestinal S9 fractions.

- Mechanistic Profiling : LC-MS/MS to identify hydrolysis products (e.g., free nicotinic acid) and quantify degradation rates .

What in vitro models are appropriate for initial screening of this compound’s bioactivity, and what parameters must be controlled to ensure reproducibility?

Q. Basic Research Focus

- Cell Lines : Caco-2 for permeability, HepG2 for metabolic activity.

- Key Parameters :

What are the implications of glycosidic bond lability on the formulation of this compound, and what formulation strategies enhance its stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.